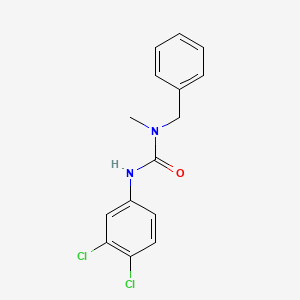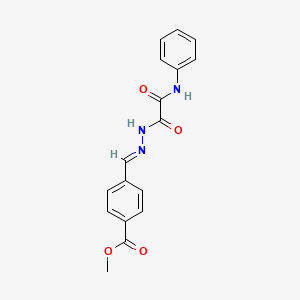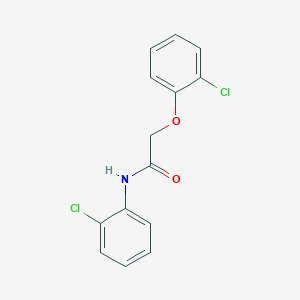
Methyl 3,7,12-trioxocholan-24-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3,7,12-Trioxochola-24-oate de méthyle est un composé chimique de formule moléculaire C25H36O5. Il s'agit d'un dérivé de l'acide cholique, un acide biliaire qui joue un rôle crucial dans la digestion et l'absorption des graisses dans le corps humain. Ce composé est caractérisé par la présence de trois groupes oxo aux positions 3, 7 et 12 sur le squelette du cholan-24-oate.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3,7,12-Trioxochola-24-oate de méthyle implique généralement l'oxydation de dérivés de l'acide cholique. Une méthode courante est l'oxydation du cholâte de méthyle en utilisant des réactifs tels que le trioxyde de chrome (CrO3) ou le permanganate de potassium (KMnO4) dans des conditions contrôlées. La réaction est effectuée dans un solvant organique comme le dichlorométhane (CH2Cl2) à basse température pour éviter la sur-oxydation et la dégradation du produit.
Méthodes de production industrielle
Dans un cadre industriel, la production de 3,7,12-Trioxochola-24-oate de méthyle peut impliquer des processus d'oxydation à grande échelle utilisant des réacteurs à écoulement continu. Ces réacteurs permettent un contrôle précis des conditions de réaction, garantissant un rendement élevé et la pureté du produit final. L'utilisation d'agents oxydants et de solvants respectueux de l'environnement est également envisagée afin de minimiser l'impact environnemental du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 3,7,12-Trioxochola-24-oate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Une oxydation supplémentaire peut conduire à la formation de dérivés plus hautement oxydés.
Réduction : Les réactions de réduction peuvent convertir les groupes oxo en groupes hydroxyle, produisant des dérivés trihydroxy.
Substitution : Des réactions de substitution nucléophile peuvent se produire aux positions oxo, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants
Oxydation : Trioxyde de chrome (CrO3), permanganate de potassium (KMnO4) et autres agents oxydants puissants.
Réduction : Borohydrure de sodium (NaBH4) ou hydrure de lithium et d'aluminium (LiAlH4) dans des conditions douces.
Substitution : Nucléophiles tels que des amines, des thiols ou des alcools en présence d'un catalyseur approprié.
Principaux produits formés
Oxydation : Dérivés plus oxydés du 3,7,12-Trioxochola-24-oate de méthyle.
Réduction : 3,7,12-Trihydroxychola-24-oate de méthyle.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Le 3,7,12-Trioxochola-24-oate de méthyle présente plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme matériau de départ pour la synthèse de molécules organiques complexes et comme réactif en synthèse organique.
Biologie : Étudié pour son rôle dans le métabolisme des acides biliaires et ses effets sur les processus cellulaires.
Médecine : Recherché pour ses effets thérapeutiques potentiels dans le traitement des maladies du foie et des troubles métaboliques.
Industrie : Utilisé dans la production de produits pharmaceutiques et comme intermédiaire dans la synthèse d'autres composés bioactifs.
Mécanisme d'action
Le mécanisme d'action du 3,7,12-Trioxochola-24-oate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour moduler l'activité des enzymes impliquées dans le métabolisme des acides biliaires, telles que la 7α-hydroxylase du cholestérol. Cette modulation peut affecter la synthèse et la dégradation des acides biliaires, influençant la digestion et l'absorption des lipides. En outre, il peut interagir avec des récepteurs nucléaires comme le récepteur X de la farnésine (FXR), régulant l'expression génique liée au métabolisme des lipides et à l'inflammation.
Applications De Recherche Scientifique
Methyl 3,7,12-trioxocholan-24-oate has several scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of complex organic molecules and as a reagent in organic synthesis.
Biology: Studied for its role in bile acid metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The mechanism of action of Methyl 3,7,12-trioxocholan-24-oate involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes involved in bile acid metabolism, such as cholesterol 7α-hydroxylase. This modulation can affect the synthesis and breakdown of bile acids, influencing lipid digestion and absorption. Additionally, it may interact with nuclear receptors like the farnesoid X receptor (FXR), regulating gene expression related to lipid metabolism and inflammation.
Comparaison Avec Des Composés Similaires
Composés similaires
3,7,12-Trihydroxychola-24-oate de méthyle : Une forme réduite avec des groupes hydroxyle au lieu de groupes oxo.
Acide cholique : Le composé parent avec des groupes hydroxyle aux positions 3, 7 et 12.
3,7,12-Trione-24-oate de cholan de méthyle : Un autre dérivé oxydé avec une structure similaire.
Unicité
Le 3,7,12-Trioxochola-24-oate de méthyle est unique en raison de la présence de trois groupes oxo, qui confèrent une réactivité chimique et une activité biologique distinctes par rapport à ses homologues hydroxylés. Cela en fait un composé précieux pour étudier les réactions d'oxydoréduction et pour explorer ses applications thérapeutiques potentielles.
Propriétés
Numéro CAS |
7727-82-4 |
|---|---|
Formule moléculaire |
C25H36O5 |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
methyl 4-(10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)pentanoate |
InChI |
InChI=1S/C25H36O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-15,17-19,23H,5-13H2,1-4H3 |
Clé InChI |
ZNRVRJLOYAQJBW-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC(=O)OC)C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



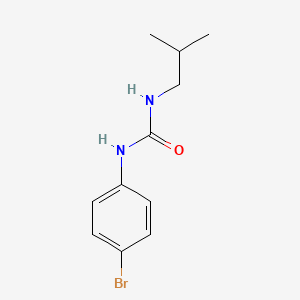

![1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene](/img/structure/B11956591.png)
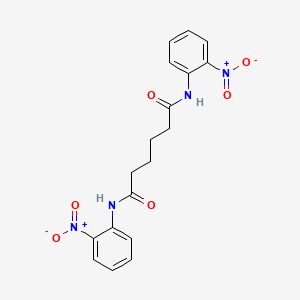

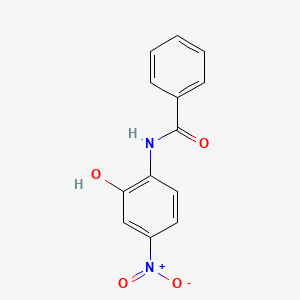
![Tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaen-15-ol](/img/structure/B11956610.png)
![1-[1,1'-Biphenyl]-4-yl-1-octadecanone](/img/structure/B11956614.png)
